molecular formula C16H17F3N2O2S2 B2365256 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1706044-92-9

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2365256
CAS No.: 1706044-92-9
M. Wt: 390.44
InChI Key: ROQDHZOEVUJYBY-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound that features a benzothiazole moiety linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

    Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized by reacting 2-aminothiophenol with carbon disulfide and a base, followed by cyclization.

    Thioether Formation: The benzothiazole intermediate is then reacted with an appropriate alkyl halide to form the thioether linkage.

    Acetamide Formation: The thioether is then reacted with an acyl chloride or anhydride to form the acetamide group.

    Introduction of Tetrahydropyran and Trifluoroethyl Groups:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling pathways . This inhibition can lead to improved insulin sensitivity and glucose uptake, making it a potential therapeutic agent for type II diabetes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its trifluoroethyl group, in particular, enhances its metabolic stability and bioavailability, making it a promising candidate for drug development.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O2S2/c17-16(18,19)10-21(11-5-7-23-8-6-11)14(22)9-24-15-20-12-3-1-2-4-13(12)25-15/h1-4,11H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQDHZOEVUJYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)C(=O)CSC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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